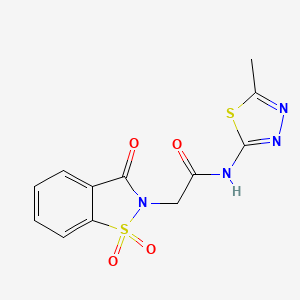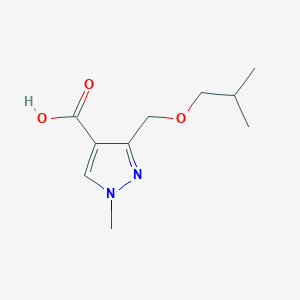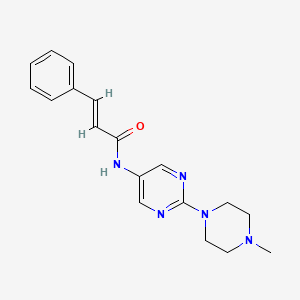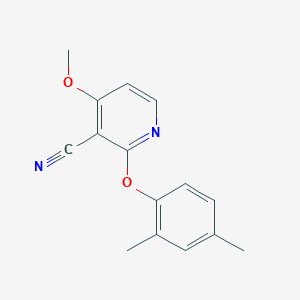![molecular formula C8H5BrN2O2 B2942711 3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid CAS No. 1782194-76-6](/img/structure/B2942711.png)
3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid is a chemical compound with the CAS Number: 1782194-76-6 . It has a molecular weight of 241.04 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridine derivatives has been widely studied . One method involves the use of substituted pyridines and hydroxylamine-O-sulfonic acid to synthesize N-aminopyridine sulfates. These are then used in a 1,3-dipolar cycloaddition reaction with ethyl propionate to generate pyrazolo[1,5-a]pyridine-3-carboxylate derivatives .Molecular Structure Analysis
The pyrazolo[1,5-a]pyridine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyridine derivatives have been extensively researched . Various synthesis pathways have been developed for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical And Chemical Properties Analysis
3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid is a powder that is stored at room temperature . Its InChI Code is 1S/C8H5BrN2O2/c9-6-4-10-11-3-1-2-5 (7 (6)11)8 (12)13/h1-4H, (H,12,13) .Scientific Research Applications
Hybrid Catalysts in Synthesis : A review article highlights the importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The article covers synthetic pathways employing diversified catalysts for developing substituted pyrano/hexahydrofuro[2,3-d]pyrimidin-2-one derivatives, indicating a potential area where derivatives of 3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid could be applied (Parmar, Vala, & Patel, 2023).
Central Nervous System (CNS) Acting Drugs : Research into functional chemical groups that could serve as lead molecules for synthesizing compounds with CNS activity identified heterocycles, including pyridine and pyrimidine derivatives, as potential candidates. This underscores the relevance of 3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid derivatives in developing novel CNS drugs (Saganuwan, 2017).
Antibacterial Activity : The synthesis and application of 1,2,3-triazole- and 1,2,4-triazole-containing hybrids have shown promising antibacterial activity against Staphylococcus aureus, including drug-resistant strains. Derivatives of 3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid, by incorporating triazole or triazolopyrimidine moieties, could enhance the development of novel antibacterial agents (Li & Zhang, 2021).
Antioxidant, Microbiological, and Cytotoxic Activity : The study of natural carboxylic acids and their derivatives, including those related to 3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid, has shown significant biological activity. These compounds' structural features influence their antioxidant, antimicrobial, and cytotoxic potentials, suggesting their importance in developing new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).
Safety and Hazards
Future Directions
Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have potential applications in the development of new drugs, particularly in the field of anticancer therapeutics . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Mechanism of Action
Target of Action
The primary targets of 3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid are currently unknown. The compound belongs to the pyrazolo[1,5-a]pyridine class of molecules, which have been evaluated for activity and access to pharmaceutical products . .
Mode of Action
Pyrazolyl molecules, which include this compound, are known to crystallize in a variety of motifs determined by N–H··N hydrogen bonds
Biochemical Pathways
It’s worth noting that compounds producing reactive oxygen species (ros) have been linked to disease development . If this compound interacts with similar pathways, it could potentially influence cellular components negatively.
Result of Action
Related pyrazolo[1,5-a]pyridine compounds have shown selective antibacterial, antiviral, antifungal, and antitumor activity , suggesting potential biomedical applications for this compound.
Action Environment
The compound is a solid at room temperature , suggesting that it may be stable under normal storage conditions.
properties
IUPAC Name |
3-bromopyrazolo[1,5-a]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-4-10-11-3-1-2-5(7(6)11)8(12)13/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVMWATVPVFSMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)C(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Ethoxyethyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2942629.png)
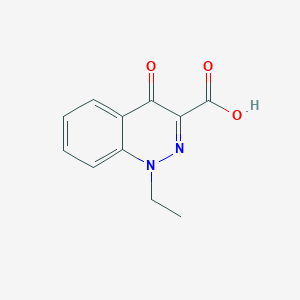
![Methyl 2-cinnamamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2942633.png)
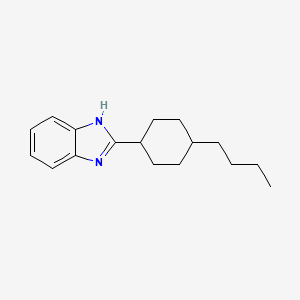
![2-[2-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2942636.png)
![2-Chloro-N-[(5-methylfuran-2-yl)methyl]-N-(6-methylpyridin-3-yl)acetamide](/img/structure/B2942637.png)
![2-(2,5-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2942640.png)
